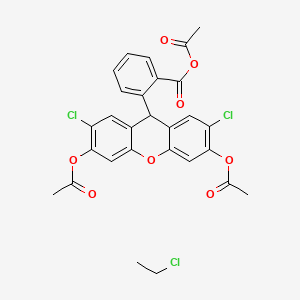
acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use as a fluorescent probe, which allows researchers to study cellular processes and detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane involves several steps:
Condensation Reaction: The initial step involves the condensation of dichlorofluorescein with dichloroacetic acid under basic conditions to form dichlorofluorescein dichloroacetate.
Industrial Production Methods
Industrial production of this compound requires stringent control of reaction conditions and thorough purification of the final product to ensure high quality. The process typically involves large-scale synthesis using automated reactors and purification systems to achieve consistent results .
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dichlorofluorescein, a highly fluorescent molecule.
Hydrolysis: In the presence of esterases, the compound is hydrolyzed to produce dichlorofluorescein and acetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Hydrolysis: Esterases or basic conditions (e.g., sodium hydroxide) are typically used for hydrolysis reactions.
Major Products
Oxidation: Dichlorofluorescein
Hydrolysis: Dichlorofluorescein and acetic acid
Wissenschaftliche Forschungsanwendungen
Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is widely used in scientific research due to its ability to act as a fluorescent probe. Its applications include:
Chemistry: Used to detect reactive oxygen species (ROS) and nitric oxide (NO) in chemical reactions.
Biology: Employed in cellular imaging to study oxidative stress and other cellular processes.
Medicine: Utilized in diagnostic assays to detect oxidative stress-related diseases.
Industry: Applied in the development of fluorescent dyes and probes for various industrial applications
Wirkmechanismus
The compound exerts its effects through the following mechanisms:
Fluorescent Probe: Upon entering cells, esterases hydrolyze the compound to produce dichlorofluorescein, which fluoresces in the presence of reactive oxygen species (ROS) and nitric oxide (NO).
Molecular Targets and Pathways: The primary targets are ROS and NO, which are involved in various cellular pathways, including oxidative stress response and signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorofluorescein diacetate
- Dichlorofluorescein
- Fluorescein diacetate
Uniqueness
Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is unique due to its high sensitivity and specificity for detecting reactive oxygen species (ROS) and nitric oxide (NO). Its ability to rapidly diffuse into cells and be hydrolyzed by esterases makes it an excellent tool for cellular imaging and diagnostic applications .
Eigenschaften
Molekularformel |
C28H23Cl3O8 |
|---|---|
Molekulargewicht |
593.8 g/mol |
IUPAC-Name |
acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane |
InChI |
InChI=1S/C26H18Cl2O8.C2H5Cl/c1-12(29)33-23-10-21-17(8-19(23)27)25(15-6-4-5-7-16(15)26(32)35-14(3)31)18-9-20(28)24(34-13(2)30)11-22(18)36-21;1-2-3/h4-11,25H,1-3H3;2H2,1H3 |
InChI-Schlüssel |
JOMNIEDHXZVHEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCl.CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=CC=CC=C4C(=O)OC(=O)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
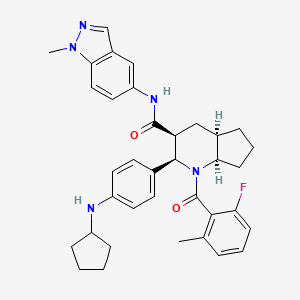
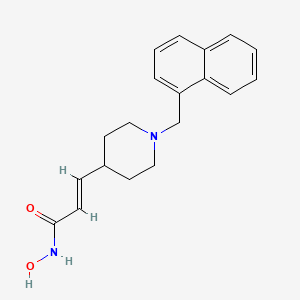

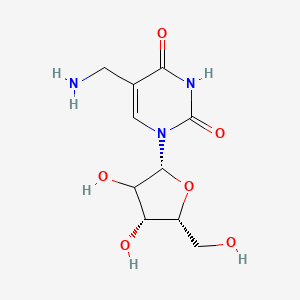


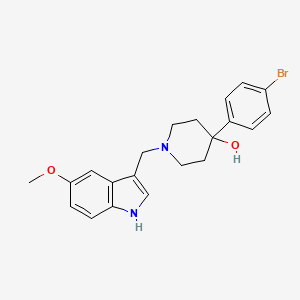
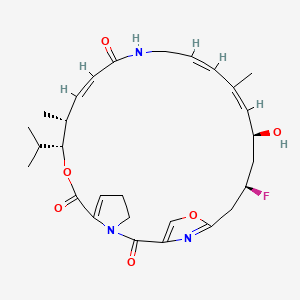
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![[(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12398017.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
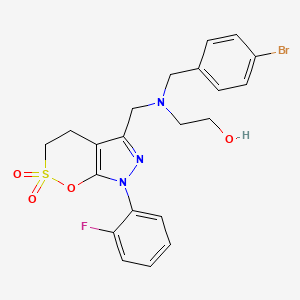
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(propan-2-ylamino)-1H-purin-6-one](/img/structure/B12398040.png)
